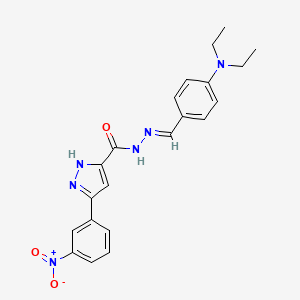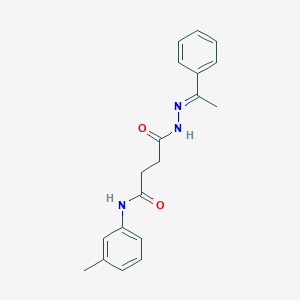![molecular formula C23H15N5O2S2 B11990686 N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11990686.png)
N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide is a complex organic compound with a molecular formula of C23H15N5O2S2 and a molecular weight of 457.536. This compound is known for its unique structure, which includes a benzothiazole moiety, a pyridopyrimidine core, and a benzohydrazide group. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide involves multiple steps. One common method includes the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with benzohydrazide under reflux conditions. The reaction typically uses ethanol as a solvent and may require a catalyst such as piperidine to facilitate the condensation process
Chemical Reactions Analysis
N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The benzothiazole moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfanyl group.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or hydrazones.
Scientific Research Applications
N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant, antimicrobial, and anticancer activities.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets, including its interaction with enzymes and receptors.
Chemical Research: Researchers use this compound to study its reactivity and to develop new synthetic methodologies for related compounds.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets. For example, its anticonvulsant activity is attributed to its binding to GABA receptors, which modulate inhibitory neurotransmission in the brain . The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N’-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide is unique due to its combination of a benzothiazole moiety and a pyridopyrimidine core. Similar compounds include:
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds share the benzothiazole moiety but differ in the substituents on the hydrazide group.
Benzothiazole derivatives: Compounds such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(2-chloro-4-dimethylaminophenyl)methylideneacetohydrazide have similar structures but different substituents, leading to variations in their biological activities.
Properties
Molecular Formula |
C23H15N5O2S2 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H15N5O2S2/c29-20(15-8-2-1-3-9-15)27-24-14-16-21(26-19-12-6-7-13-28(19)22(16)30)32-23-25-17-10-4-5-11-18(17)31-23/h1-14H,(H,27,29)/b24-14+ |
InChI Key |
AJKRIRNHEAHEHJ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11990608.png)




![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990653.png)
![2-chloro-7-(4-methoxyphenyl)-6-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11990658.png)


![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990685.png)
![methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
![4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine](/img/structure/B11990697.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990698.png)

